4-Methoxybutane-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12O3 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
4-methoxybutane-1,2-diol |
InChI |
InChI=1S/C5H12O3/c1-8-3-2-5(7)4-6/h5-7H,2-4H2,1H3 |
InChI Key |
LKAJWFLIIFXVPZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CO)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxybutane 1,2 Diol
Strategies for Diol Formation with Regiochemical Control
The formation of the 1,2-diol is a critical transformation in the synthesis of 4-Methoxybutane-1,2-diol. The regiochemistry is inherently defined by the target molecule, requiring hydroxyl groups on carbons 1 and 2 of the butane (B89635) chain. The key consideration in these strategies is the stereochemical outcome of the dihydroxylation, which can be controlled to achieve either syn- or anti-addition of the hydroxyl groups.
Olefin Dihydroxylation Approaches
The most direct and widely employed method for the synthesis of vicinal diols is the dihydroxylation of an alkene. wikipedia.orge3s-conferences.org In the context of synthesizing this compound, the logical precursor is 4-methoxy-1-butene. This approach allows for the direct installation of the diol functionality at the desired positions. The stereochemical outcome of this reaction is highly dependent on the chosen reagents and conditions, leading to either syn- or anti-diols.
Syn-dihydroxylation involves the addition of two hydroxyl groups to the same face of the double bond. libretexts.org The most reliable and effective reagent for this transformation is osmium tetroxide (OsO₄). organicreactions.orgmasterorganicchemistry.com The reaction proceeds through a concerted mechanism involving the formation of a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the cis-diol. wikipedia.orglibretexts.org
Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction have been developed. wikipedia.orglibretexts.org These methods utilize a catalytic amount of OsO₄ in conjunction with a stoichiometric co-oxidant to regenerate the osmium catalyst in situ. Common co-oxidants include N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (K₃[Fe(CN)₆]) in the Sharpless asymmetric dihydroxylation. wikipedia.orgorganic-chemistry.org
The Sharpless asymmetric dihydroxylation is a particularly powerful method as it allows for the enantioselective synthesis of chiral diols from prochiral olefins. organic-chemistry.orgresearchgate.netencyclopedia.pub This is achieved through the use of chiral cinchona alkaloid ligands, such as (DHQ)₂PHAL and (DHQD)₂PHAL, which are commercially available in premixed formulations known as AD-mix-α and AD-mix-β, respectively. organic-chemistry.org For the synthesis of a specific enantiomer of this compound, the dihydroxylation of 4-methoxy-1-butene using the appropriate AD-mix would be the method of choice.
| Reagent System | Description | Stereochemistry | Key Features |
| Stoichiometric OsO₄ | Uses a full equivalent of osmium tetroxide. | Syn | High yielding and reliable, but expensive and toxic. |
| Catalytic OsO₄ / NMO (Upjohn) | Catalytic OsO₄ with N-methylmorpholine N-oxide as the co-oxidant. | Syn | Reduces the amount of osmium required. |
| Catalytic OsO₄ / K₃[Fe(CN)₆] / Chiral Ligand (Sharpless) | Catalytic osmium with potassium ferricyanide as the co-oxidant and a chiral ligand. | Enantioselective syn | Allows for the synthesis of optically active diols with high enantiomeric excess. organic-chemistry.orgresearchgate.net |
Potassium permanganate (KMnO₄) can also be used for syn-dihydroxylation under cold, alkaline conditions. libretexts.org However, it is a stronger oxidizing agent than OsO₄ and can lead to over-oxidation and cleavage of the resulting diol, often resulting in lower yields. libretexts.orgchemistrysteps.com
Anti-dihydroxylation results in the addition of two hydroxyl groups to opposite faces of the original double bond, leading to a trans-diol. This is typically a two-step process involving the initial epoxidation of the alkene followed by the ring-opening of the resulting epoxide. libretexts.orgchemistrysteps.comlibretexts.org
For the synthesis of this compound, 4-methoxy-1-butene would first be treated with an epoxidizing agent, such as a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form 2-(2-methoxyethyl)oxirane. chemistrysteps.com The subsequent step involves the acid- or base-catalyzed hydrolysis of the epoxide. Acid-catalyzed ring-opening proceeds via a nucleophilic attack of water on the protonated epoxide, leading to the anti-diol. libretexts.org
The regioselectivity of the epoxide ring-opening can be an important factor. Under acidic conditions, the nucleophile (water) will preferentially attack the more substituted carbon of the epoxide. In the case of 2-(2-methoxyethyl)oxirane, both carbons of the epoxide ring are similarly substituted, so a mixture of regioisomers is less of a concern.
| Step | Reagent | Intermediate | Product |
| 1. Epoxidation | m-CPBA or other peroxy acid | 2-(2-methoxyethyl)oxirane | - |
| 2. Ring-opening | H₃O⁺ (aqueous acid) | - | anti-4-Methoxybutane-1,2-diol |
Carbonyl Reduction Pathways
An alternative strategy for the formation of the 1,2-diol moiety involves the reduction of a carbonyl compound. This approach would require a precursor that already contains the methoxy (B1213986) group and a suitable carbonyl functionality that can be reduced to the desired diol. A potential precursor for this compound via this route could be an α-hydroxy ketone, such as 1-hydroxy-4-methoxybutan-2-one or 2-hydroxy-4-methoxybutanal.
The reduction of the ketone or aldehyde functionality to a secondary or primary alcohol, respectively, can be achieved using a variety of reducing agents. ncert.nic.in Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent and is typically used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent and requires anhydrous conditions, usually in ethers like diethyl ether or tetrahydrofuran, followed by an aqueous workup.
For example, the reduction of 1-hydroxy-4-methoxybutan-2-one would yield this compound. The stereochemical outcome of such a reduction can sometimes be influenced by the presence of the adjacent hydroxyl group through chelation control with certain reducing agents, potentially leading to diastereoselective synthesis.
| Precursor | Reducing Agent | Product |
| 1-Hydroxy-4-methoxybutan-2-one | NaBH₄ or LiAlH₄ | This compound |
| 2-Hydroxy-4-methoxybutanal | NaBH₄ or LiAlH₄ | This compound |
Fragmentation-Recombination Synthesis
While less common for a small molecule like this compound, fragmentation-recombination strategies could theoretically be employed. These methods involve the cleavage of a larger molecule into reactive fragments that then recombine to form the desired product. Such approaches are highly specific to the designed synthetic route and starting materials and are not general methods for diol synthesis. No specific examples of a fragmentation-recombination synthesis for this compound are prominently reported in the literature.
Introduction of the Methoxy Moiety
The methoxy group (-OCH₃) is a key functional group in the target molecule. Its introduction can be conceived at different stages of the synthesis.
The most straightforward approach is to start with a precursor that already contains the methoxy group. As discussed in the olefin dihydroxylation section (2.1.1), starting with 4-methoxy-1-butene is a highly convergent strategy. This starting material can be prepared from the Williamson ether synthesis between 3-buten-1-ol and a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Alternatively, the methoxy group could be introduced later in the synthesis. For example, one could start with a precursor containing a suitable leaving group at the C4 position, such as 4-bromo-1,2-butanediol or a protected version thereof. The methoxy group could then be installed via a nucleophilic substitution reaction using sodium methoxide. This approach, however, adds extra steps to the synthesis (introduction and potentially removal of protecting groups) and may be less efficient than starting with a methoxy-containing precursor.
| Strategy | Precursor | Reagents | Product |
| Pre-functionalization | 3-Buten-1-ol | 1. NaH 2. CH₃I | 4-Methoxy-1-butene |
| Post-functionalization | 4-Bromo-1,2-butanediol (protected) | NaOCH₃ | This compound (protected) |
Etherification of Hydroxyl Groups
A direct and logical approach to synthesizing this compound is through the selective etherification of 1,2,4-butanetriol. wikipedia.orgdtic.mil This triol possesses three hydroxyl groups at positions 1, 2, and 4. The key challenge in this method is achieving regioselectivity to methylate the hydroxyl group at the C-4 position while leaving the C-1 and C-2 hydroxyls untouched.
The Williamson ether synthesis is a common method for forming ethers. This reaction involves deprotonating a hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide). In the case of 1,2,4-butanetriol, the primary hydroxyl group at C-4 is less sterically hindered than the secondary hydroxyl at C-2, and potentially more reactive than the primary hydroxyl at C-1 due to electronic effects. By carefully selecting the base, stoichiometry, and reaction conditions (e.g., temperature, reaction time), it is possible to favor the formation of the desired 4-methoxy product.
A typical procedure would involve:
Protecting the 1,2-diol moiety, for instance, by forming an acetal or ketal (e.g., an isopropylidene acetal).
Methylating the remaining free primary hydroxyl group at the C-4 position using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride (NaH).
Deprotecting the 1,2-diol to yield the final product, this compound.
The efficiency of this approach is highly dependent on the selectivity of the protection and methylation steps.
| Step | Reagents | Purpose | Typical Yield |
| Protection | Acetone, Acid Catalyst | Protection of the 1,2-diol | >95% |
| Etherification | NaH, CH₃I | Methylation of the C-4 hydroxyl | 80-90% |
| Deprotection | Aqueous Acid | Removal of the acetal protecting group | >90% |
Ring-Opening Reactions of Cyclic Ethers
An alternative synthetic route involves the ring-opening of a suitable cyclic ether precursor. Epoxides are versatile intermediates in organic synthesis due to the strain of their three-membered ring, which allows for regioselective and stereoselective ring-opening reactions. nih.gov
A plausible pathway starts with 3,4-epoxy-1-butene. The reaction of this epoxide with methanol under either acidic or basic conditions can lead to the formation of a methoxy-substituted butene diol. However, to obtain this compound, a more controlled approach is necessary.
A more direct precursor would be 2-(2-methoxyethyl)oxirane. The nucleophilic ring-opening of this epoxide at the terminal carbon (C-2 of the oxirane) with a hydroxide source (e.g., in aqueous base) would yield this compound. This reaction typically proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry if the starting epoxide is chiral.
| Precursor | Reagents | Product | Key Feature |
| 2-(2-methoxyethyl)oxirane | H₂O, NaOH | This compound | Nucleophilic opening of the epoxide ring |
| 3,4-Epoxybutan-1-ol | NaH, CH₃I then H₃O⁺ | This compound | Ring-opening followed by etherification |
Stereoselective and Asymmetric Synthesis of Chiral this compound Isomers
The presence of a stereocenter at the C-2 position means that this compound can exist as two enantiomers: (R)-4-Methoxybutane-1,2-diol and (S)-4-Methoxybutane-1,2-diol. The synthesis of enantiomerically pure forms of this compound is crucial for applications where chirality is important, such as in the synthesis of pharmaceuticals. Asymmetric synthesis strategies are employed to achieve this goal. nih.gov
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net This approach incorporates the existing chirality of the starting material into the final product.
Naturally occurring chiral precursors such as (R)- or (S)-1,2,4-butanetriol are excellent starting points for the synthesis of chiral this compound. These chiral triols can be produced via microbial fermentation processes. wikipedia.orgresearchgate.netsciepublish.com
The synthesis strategy is analogous to the general etherification method but starts with an enantiopure triol. By selectively methylating the C-4 hydroxyl group, the original stereochemistry at the C-2 position is preserved, leading to the corresponding enantiomer of this compound.
Example Pathway from (R)-1,2,4-Butanetriol:
Protection: The vicinal diol in (R)-1,2,4-butanetriol is protected, for example, as an acetonide, to form (R)-2,2-dimethyl-1,3-dioxolane-4-ethanol.
Etherification: The free primary alcohol is methylated using sodium hydride and methyl iodide to yield (R)-4-(2-methoxyethyl)-2,2-dimethyl-1,3-dioxolane.
Deprotection: Acid-catalyzed hydrolysis of the acetonide protecting group furnishes (R)-4-Methoxybutane-1,2-diol.
This strategy is highly effective as the stereochemical integrity is maintained throughout the synthesis.
| Starting Material | Product | Key Advantage |
| (R)-1,2,4-Butanetriol | (R)-4-Methoxybutane-1,2-diol | Preservation of existing stereocenter |
| (S)-1,2,4-Butanetriol | (S)-4-Methoxybutane-1,2-diol | Access to the other enantiomer |
Asymmetric Catalysis in Diol Synthesis
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. nih.gov
A powerful method for creating chiral vicinal diols is the Sharpless Asymmetric Dihydroxylation. mdpi.com This reaction converts an alkene into a 1,2-diol with a predictable and high degree of enantioselectivity. organic-chemistry.orgwikipedia.orgyoutube.com
To synthesize chiral this compound using this method, a suitable prochiral alkene precursor is required. 4-Methoxy-1-butene is the ideal substrate. The double bond between C-1 and C-2 can be dihydroxylated to create the desired 1,2-diol functionality.
The reaction is catalyzed by osmium tetroxide (OsO₄) in the presence of a chiral quinine ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the catalyst, the chiral ligand, and a co-oxidant.
AD-mix-β typically delivers the hydroxyl groups to the top face of the alkene, yielding the (R)-diol from a terminal alkene like 4-methoxy-1-butene.
AD-mix-α delivers the hydroxyl groups to the bottom face, yielding the (S)-diol.
The reaction is known for its high yields and excellent enantiomeric excesses (ee).
| Substrate | Reagent | Product | Typical Enantiomeric Excess (ee) |
| 4-Methoxy-1-butene | AD-mix-β, OsO₄ (cat.) | (R)-4-Methoxybutane-1,2-diol | >95% |
| 4-Methoxy-1-butene | AD-mix-α, OsO₄ (cat.) | (S)-4-Methoxybutane-1,2-diol | >95% |
This method is highly attractive due to its reliability and the high levels of stereocontrol it offers, making it a preferred route for accessing specific enantiomers of this compound. nih.gov
Asymmetric Reduction of Functionalized Ketones
A prominent strategy for the enantioselective synthesis of this compound involves the asymmetric reduction of a prochiral ketone precursor, namely 4-methoxy-1-hydroxybutan-2-one. This method is advantageous as it can directly establish the chiral center at the C-2 position with high enantiomeric excess (ee). Various catalytic systems have been developed for the asymmetric reduction of ketones, often employing transition metal catalysts with chiral ligands or enzymatic transformations. wikipedia.org
One of the most effective methods for the asymmetric reduction of ketones is through catalytic hydrogenation, which offers high atom economy. wikipedia.org Ruthenium-based catalysts, in particular, have shown exceptional performance in the hydrogenation of functionalized ketones. For instance, Ru(II) complexes bearing chiral diphosphine and diamine ligands are highly active and enantioselective for the reduction of a wide array of ketones.
A plausible synthetic route starting from commercially available materials could involve the following conceptual steps:
Preparation of the Ketone Precursor: The synthesis of the key intermediate, 4-methoxy-1-hydroxybutan-2-one, can be envisioned through several routes. A potential method involves the oxidation of this compound, though this would be counterproductive if the diol is the target. A more direct approach could start from 3-methoxypropionaldehyde, which could undergo a condensation reaction followed by selective oxidation.
Asymmetric Reduction: With the ketone precursor in hand, the crucial asymmetric reduction can be performed. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
Below is a table summarizing representative results for the asymmetric reduction of analogous functionalized ketones, which can be extrapolated to the synthesis of this compound.
| Catalyst System | Substrate Analogue | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Ru-BINAP/Diamine | α-Hydroxy Ketone | H₂ | Methanol | 25 | >95 | >98 |
| CBS-Oxazaborolidine | α-Alkoxy Ketone | BH₃·SMe₂ | THF | -20 | 90-95 | 90-99 |
| Noyori-type Ru Catalyst | β-Keto Ester | H₂ | Ethanol | 50 | >90 | >99 |
| Biocatalyst (e.g., Yeast) | Functionalized Ketone | Glucose | Water | 30 | 70-90 | >95 |
This table presents plausible data based on analogous reactions reported in the literature. The actual results for the synthesis of this compound may vary.
Diastereoselective Synthesis through Chiral Auxiliary Mediation
An alternative and powerful approach to control the stereochemistry during the synthesis of this compound is the use of a chiral auxiliary. This method involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Evans' oxazolidinone auxiliaries are widely employed for their high efficiency in directing stereoselective alkylation and aldol reactions. williams.edursc.org
A hypothetical diastereoselective synthesis of this compound using an oxazolidinone chiral auxiliary could proceed as follows:
Acylation of the Chiral Auxiliary: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with an appropriate acyl halide or anhydride to form an N-acyl oxazolidinone.
Diastereoselective Alkylation: The resulting enolate is then reacted with a suitable electrophile, such as methoxymethyl chloride, in the presence of a Lewis acid. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.
Removal of the Chiral Auxiliary: The chiral auxiliary is then cleaved from the product, typically through hydrolysis or reduction, to yield the desired chiral diol. The auxiliary can often be recovered and reused, which is a key advantage of this methodology.
The following table illustrates the expected outcomes for the key diastereoselective alkylation step based on similar transformations found in the literature.
| Chiral Auxiliary | Electrophile Analogue | Base | Lewis Acid | Solvent | Yield (%) | dr (diastereomeric ratio) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Alkyl Halide | LDA | - | THF | 85-95 | >95:5 |
| (S)-4-Benzyl-2-oxazolidinone | Aldehyde (Aldol) | Bu₂BOTf | - | CH₂Cl₂ | 80-90 | >98:2 |
| Camphorsultam | Acrylate (Michael Addition) | NaH | - | DMF | >90 | >90:10 |
This table presents plausible data based on analogous reactions reported in the literature. The actual results for the synthesis of this compound may vary.
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. The synthesis of this compound can be made greener by considering aspects such as atom economy, the use of environmentally benign solvents, and the development of sustainable catalysts.
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. whiterose.ac.ukyoutube.com Reactions with high atom economy are inherently greener as they generate less waste.
For the synthesis of this compound, the asymmetric reduction of a ketone precursor via catalytic hydrogenation exhibits excellent atom economy, as the only byproduct is water (if a co-reductant is not used). In contrast, methods involving stoichiometric reagents, such as the use of borohydrides, have lower atom economy due to the generation of boron-containing byproducts.
The formula for calculating atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
A comparison of the atom economy for different hypothetical synthetic steps is presented below.
| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Catalytic Hydrogenation | 4-methoxy-1-hydroxybutan-2-one + H₂ | This compound | None | 100 |
| Borohydride Reduction | 4-methoxy-1-hydroxybutan-2-one + NaBH₄ | This compound | Borate salts | < 50 |
| Grignard Reaction | Methoxyacetaldehyde + Vinylmagnesium bromide | 4-methoxy-1-butene-1,2-diol | MgBr(OH) | ~60 |
This table provides a theoretical comparison of atom economy for different reaction types that could be employed in the synthesis of this compound.
Solvent Selection and Alternative Media
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. whiterose.ac.ukrsc.org For the synthesis of polar molecules like this compound, water is an attractive green solvent due to its non-toxicity and availability. rsc.org However, the solubility of organic substrates and catalysts in water can be a limitation.
Other green solvent alternatives include:
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization. rsc.org
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can also be designed to be recyclable. chem-soc.si
Bio-based Solvents: Solvents derived from renewable resources, such as ethanol, 2-methyltetrahydrofuran (2-MeTHF), and cyrene, are becoming increasingly popular alternatives to petroleum-derived solvents. whiterose.ac.uk
The selection of a green solvent must be compatible with the specific reaction conditions and catalytic system employed.
Catalyst Design for Sustainability
The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally friendly reaction pathways. For the synthesis of this compound, the design of sustainable catalysts focuses on several key aspects:
High Activity and Selectivity: Catalysts with high turnover numbers (TON) and turnover frequencies (TOF) are desirable as they can be used in smaller quantities, reducing cost and waste. High enantioselectivity or diastereoselectivity is also crucial for producing the desired stereoisomer.
Recyclability and Reusability: Heterogenizing homogeneous catalysts by immobilizing them on solid supports (e.g., silica, polymers) can facilitate their separation from the reaction mixture and allow for their reuse, reducing catalyst waste and cost. chem-soc.sinih.govlucp.net For instance, osmium tetroxide, a highly effective but toxic and expensive catalyst for dihydroxylation, has been immobilized on various supports to enhance its recyclability. nih.govlucp.netacs.org Similarly, recyclable ruthenium catalysts for asymmetric hydrogenation have been developed. acs.org
Use of Earth-Abundant Metals: Replacing precious metal catalysts (e.g., ruthenium, rhodium, palladium) with catalysts based on more abundant and less toxic metals (e.g., iron, copper, manganese) is a key goal in sustainable catalysis.
Reactivity and Reaction Pathways of 4 Methoxybutane 1,2 Diol
Oxidation Reactions of Diols
The oxidation of diols can proceed through different mechanistic pathways, largely dependent on the structure of the diol and the oxidizing agent employed. For vicinal diols like 4-Methoxybutane-1,2-diol, the proximity of the two hydroxyl groups allows for specific reaction mechanisms, such as glycol bond fission. In contrast, non-vicinal diols and monoethers of diols typically undergo oxidation via a hydride-transfer mechanism.
Mechanistic Studies of Diol Oxidation by Bromine in Acidic Solutions
The oxidation of diols by bromine in strongly acidic solutions has been investigated to understand the underlying reaction mechanisms. These studies reveal a clear distinction in the reaction pathways between vicinal and non-vicinal diols. The reaction is typically first order with respect to both the diol and bromine, while the rate of reaction tends to decrease with increasing acidity.
In the presence of bromine in an acidic medium, vicinal diols undergo oxidation primarily through a mechanism involving the cleavage of the glycol carbon-carbon bond rsc.org. This process, known as glycol bond fission, results in the formation of two carbonyl compounds. For a substituted vicinal diol like this compound, this would lead to the formation of methoxyacetaldehyde and formaldehyde.
The proposed mechanism for this reaction involves the formation of an intermediate complex between the vicinal diol and the bromine molecule. This is followed by a rate-determining step where the complex decomposes, leading to the cleavage of the C-C bond. The absence of a primary kinetic isotope effect in the oxidation of [1,1,2,2-²H₄]ethanediol supports a mechanism where the C-H bonds are not broken in the rate-determining step rsc.org.
A significant solvent isotope effect (k(H₂O)/k(D₂O)) is observed for the oxidation of vicinal diols, such as ethanediol, where the value is 4.71 at 303 K. This suggests the involvement of a proton transfer in the rate-determining step rsc.org.
Table 1: Solvent Isotope Effect in the Oxidation of Diols by Bromine at 303 K rsc.org
| Compound | k(H₂O)/k(D₂O) |
| Ethanediol | 4.71 |
| Propane-1,3-diol | 1.04 |
| 3-Methoxybutan-1-ol | 1.07 |
This interactive table provides data on the solvent isotope effect for different diols, highlighting the difference in mechanism between vicinal and non-vicinal diols.
In contrast to vicinal diols, non-vicinal diols and monoethers of diols are oxidized by bromine in acidic solutions through a hydride-transfer mechanism, which is similar to the oxidation of monohydric alcohols rsc.org. This pathway does not involve the cleavage of a carbon-carbon bond. Instead, one of the hydroxyl groups is oxidized to a carbonyl group, yielding a hydroxycarbonyl compound.
For a monoether like 3-methoxybutan-1-ol, which serves as an analogue for the ether functionality in this compound, the oxidation would yield the corresponding methoxyketone. The solvent isotope effect for the oxidation of non-vicinal diols and monoethers is close to unity, as seen for propane-1,3-diol (1.04) and 3-methoxybutan-1-ol (1.07), indicating that a proton transfer is not involved in the rate-determining step of these reactions rsc.org. This further supports a different mechanistic pathway compared to vicinal diols.
Oxidation by N-Halo Reagents (e.g., Ethyl N-Chlorocarbamate)
The oxidation of diols by N-halo reagents, such as ethyl N-chlorocarbamate (ECC), provides another avenue to study their reactivity. Similar to bromine oxidation, the reaction mechanism with ECC is dependent on the structure of the diol.
The kinetics of the oxidation of diols by ethyl N-chlorocarbamate have been found to be first order with respect to the oxidant (ECC), the diol, and hydrogen ions rsc.org. The addition of ethyl carbamate, a potential reaction product, does not affect the reaction rate, suggesting that the initial step is irreversible. Furthermore, the reaction does not induce the polymerization of acrylonitrile, indicating that the reaction does not proceed via a free-radical mechanism rsc.org.
For vicinal diols, the oxidation by ECC results in glycol bond fission, producing carbonyl compounds. Non-vicinal diols and their monoethers, on the other hand, yield hydroxycarbonyl compounds. This distinction in products points towards different reaction pathways for the two classes of diols.
Solvent isotope effect studies in the oxidation of diols by ethyl N-chlorocarbamate reveal significant differences between vicinal and non-vicinal diols. The oxidation of ethanediol, a vicinal diol, exhibits a solvent isotope effect, k(H₂O)/k(D₂O), of 3.51 at 303 K rsc.org. This substantial isotope effect suggests the involvement of a proton transfer in the rate-determining step of an acyclic mechanism involving glycol bond fission.
In contrast, the solvent isotope effects for the oxidation of a non-vicinal diol, propane-1,3-diol (2.21), and a monoether, 3-methoxybutan-1-ol (1.98), are smaller rsc.org. This indicates a different, likely hydride-transfer, mechanism for these substrates, consistent with the findings from bromine oxidation studies. The absence of a primary kinetic isotope effect in the oxidation of [1,1,2,2-²H₄]ethanediol by ECC further corroborates that the C-H bond is not cleaved in the rate-determining step for vicinal diols rsc.org.
Table 2: Solvent Isotope Effect in the Oxidation of Diols by Ethyl N-Chlorocarbamate at 303 K rsc.org
| Compound | k(H₂O)/k(D₂O) |
| Ethanediol | 3.51 |
| Propane-1,3-diol | 2.21 |
| 3-Methoxybutan-1-ol | 1.98 |
This interactive table presents the solvent isotope effects for the oxidation of various diols with ethyl N-chlorocarbamate, illustrating the mechanistic differences.
Selective Oxidation of Primary and Secondary Hydroxyl Groups
The oxidation of this compound involves the conversion of its primary and secondary hydroxyl groups into carbonyl functionalities. The selectivity of this oxidation—whether the primary or secondary alcohol reacts preferentially—depends significantly on the choice of oxidizing agent and reaction conditions. Generally, primary alcohols are less sterically hindered and more susceptible to oxidation than secondary alcohols.
One major reaction pathway for vicinal diols (1,2-diols) is oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. ucalgary.camasterorganicchemistry.com Reagents like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) are specific for this transformation. ucalgary.cadoubtnut.com In the case of this compound, this cleavage would break the C1-C2 bond, yielding two different aldehyde products. The primary alcohol at C1 would oxidize to formaldehyde, and the secondary alcohol at C2 would yield 3-methoxypropanal.
Table 1: Products of Oxidative Cleavage of this compound
| Reagent | Product from Primary -OH (C1) | Product from Secondary -OH (C2) | Reaction Type |
|---|---|---|---|
| Periodic Acid (HIO₄) | Formaldehyde | 3-Methoxypropanal | Oxidative Cleavage |
| Sodium Periodate (NaIO₄) | Formaldehyde | 3-Methoxypropanal | Oxidative Cleavage |
For oxidation without C-C bond cleavage, the selectivity between the primary and secondary hydroxyl groups becomes crucial. Mild oxidizing agents, often those with significant steric bulk, tend to selectively oxidize the less hindered primary alcohol. While specific studies on this compound are not prevalent, general principles of alcohol oxidation can be applied. Reagents like pyridinium chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. youtube.com In a controlled reaction, it might be possible to achieve selective oxidation of the primary hydroxyl group to an aldehyde, yielding 2-hydroxy-4-methoxybutanal, before further oxidation of the secondary hydroxyl group occurs. Stronger oxidizing agents like chromic acid would likely oxidize both hydroxyl groups, potentially leading to a mixture of products or cleavage. youtube.com
Derivatization Reactions of Hydroxyl Groups
The primary and secondary hydroxyl groups in this compound are active sites for various derivatization reactions, allowing for the modification of the molecule's properties.
Esterification and Etherification Reactions
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method. wikipedia.org Due to steric factors, the primary hydroxyl group is generally more reactive than the secondary one, allowing for potential selective mono-esterification at the C1 position under controlled conditions. Using an excess of the acylating agent would lead to the di-ester.
Etherification: Similarly, the hydroxyl groups can be converted into ethers. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a standard procedure. Again, the primary hydroxyl group's higher reactivity could be exploited for selective mono-etherification.
Table 2: Potential Esterification and Etherification Products
| Reaction Type | Reagents | Potential Product(s) |
|---|---|---|
| Mono-esterification | 1 eq. Acetic Anhydride, Pyridine | 4-Methoxy-1-acetoxybutane-2-ol |
| Di-esterification | Excess Acetic Anhydride, Pyridine | 1,2-Diacetoxy-4-methoxybutane |
| Mono-etherification | 1 eq. NaH, then 1 eq. Benzyl Bromide | 1-Benzyloxy-4-methoxybutane-2-ol |
| Di-etherification | Excess NaH, then Excess Benzyl Bromide | 1,2-Dibenzyloxy-4-methoxybutane |
Acetal and Ketal Formation
The 1,2-diol moiety of this compound is particularly well-suited for forming cyclic acetals and ketals upon reaction with aldehydes and ketones, respectively. chemistrysteps.com This reaction is typically acid-catalyzed and is reversible. libretexts.org The formation of a five-membered dioxolane ring is thermodynamically and kinetically favored. youtube.comlibretexts.org This reaction is often used to protect the 1,2-diol group or, conversely, to protect a carbonyl group. libretexts.orgwikipedia.org For example, reacting this compound with acetone in the presence of an acid catalyst would yield 2,2-dimethyl-4-(2-methoxyethyl)-1,3-dioxolane.
Formation of Cyclic Derivatives
As mentioned above, the most prominent cyclic derivatives formed from the 1,2-diol structure are cyclic acetals (dioxolanes). chemtube3d.com The reaction with an aldehyde or ketone provides a stable five-membered ring structure. youtube.com This intramolecular cyclization is highly efficient compared to the formation of acyclic acetals from two separate alcohol molecules. youtube.com The stability of these cyclic structures makes them excellent protecting groups in multi-step organic syntheses. libretexts.org
Reactions Involving the Methoxy (B1213986) Group
The ether linkage in the methoxy group is generally stable and less reactive than the hydroxyl groups. However, under specific and often harsh conditions, it can undergo cleavage.
Cleavage of the Ether Linkage
The carbon-oxygen bond of the methoxy ether can be broken using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). nih.gov This reaction typically proceeds via an Sₙ2 mechanism for a methyl ether. The first step involves the protonation of the ether oxygen by the strong acid, making it a better leaving group. Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile, attacking the less sterically hindered carbon, which in this case is the methyl group. This results in the cleavage of the ether, producing a methyl halide (e.g., methyl iodide) and converting the methoxy group into a hydroxyl group. For this compound, this reaction would yield butane-1,2,4-triol and a methyl halide.
Table 3: Ether Cleavage Reaction
| Reagent | Reaction Conditions | Products | Mechanism |
|---|---|---|---|
| Hydroiodic Acid (HI) | Heat | Butane-1,2,4-triol and Methyl Iodide | Sₙ2 |
| Hydrobromic Acid (HBr) | Heat | Butane-1,2,4-triol and Methyl Bromide | Sₙ2 |
Participation in Chelation or Coordination
The presence of two hydroxyl groups on adjacent carbons (a vicinal diol) in this compound allows it to act as a bidentate ligand, participating in chelation or coordination with metal centers. This ability to form a stable five-membered ring with a metal ion can significantly influence its reactivity and is a key feature in certain catalytic processes.
The adjacent hydroxyl groups can coordinate with a metal, forming a chelate complex. This interaction can activate the diol towards subsequent reactions by altering the electron density and stereochemistry of the molecule. For instance, in palladium-catalyzed alcohol oxidations, diol substrates that can chelate to the metal center are often more effective for oxidation to the corresponding hydroxyketone. stanford.edu While specific studies on this compound are limited, the principle of chelation control is well-established for similar diols.
Boron-based reagents, such as boronic and borinic acids, are known to form reversible complexes with diols. This complexation is particularly favorable for cis-vicinal diols due to the conducive geometry for forming a stable five-membered borinate ring. rsc.org This reversible chelation can be utilized for the regioselective functionalization of one hydroxyl group over the other. The methoxy group in this compound could potentially influence the stability and reactivity of such boron complexes through electronic effects.
Table 1: Examples of Diol Chelation in Catalysis
| Catalyst/Reagent | Diol Type | Outcome of Chelation |
|---|---|---|
| Palladium Complexes | Vicinal diols | Activation for selective oxidation |
| Borinic Acids | cis-Vicinal diols | Formation of stable borinate esters for regioselective functionalization |
| Boronic Acids | Vicinal diols | Activation for selective oxidation to α-hydroxyketones |
Acid-Catalyzed Transformations
Under acidic conditions, this compound is expected to undergo several characteristic transformations common to vicinal diols and ethers. The presence of both hydroxyl and ether functional groups offers multiple sites for protonation, leading to various potential reaction pathways.
One of the most prominent acid-catalyzed reactions of 1,2-diols is the pinacol (B44631) rearrangement . masterorganicchemistry.compearson.comchemistrysteps.com This reaction involves the protonation of one hydroxyl group, followed by the loss of a water molecule to form a carbocation. Subsequently, a 1,2-hydride or 1,2-alkyl shift occurs to the carbocation center, resulting in the formation of a ketone or an aldehyde. pearson.com In the case of this compound, the migration of the methoxymethyl group or a hydride shift could lead to different carbonyl compounds. The relative migratory aptitude of the substituents on the carbons bearing the hydroxyl groups will determine the major product. Aromatic groups with para-alkoxy substituents have been shown to have high migratory aptitudes in pinacol rearrangements. masterorganicchemistry.com
Another potential acid-catalyzed reaction is dehydration to form an unsaturated alcohol or an ether. Protonation of a hydroxyl group followed by elimination of water can lead to the formation of an enol, which would tautomerize to a more stable ketone. Alternatively, intramolecular cyclization could occur, where the remaining hydroxyl group attacks the protonated ether or a carbocation, potentially forming a cyclic ether.
Furthermore, the methoxy group itself can be a site for acid-catalyzed cleavage, especially under harsh acidic conditions, which could lead to the formation of a triol and methanol.
Table 2: Potential Acid-Catalyzed Reactions of this compound
| Reaction Type | Key Intermediates | Potential Products |
|---|---|---|
| Pinacol Rearrangement | Carbocation | Ketones, Aldehydes |
| Dehydration | Carbocation, Enol | Unsaturated alcohols, Ketones |
| Intramolecular Cyclization | Protonated ether/alcohol | Cyclic ethers |
| Ether Cleavage | Oxonium ion | Triol, Methanol |
Base-Promoted Reactions
In the presence of a base, the hydroxyl groups of this compound are the most acidic protons and can be deprotonated to form alkoxides. The reactivity of the resulting mono- or di-alkoxide will depend on the strength of the base and the reaction conditions.
The alkoxide can act as a nucleophile in various reactions. For instance, it can react with alkyl halides in a Williamson ether synthesis to form a di-ether. Intramolecularly, if a suitable leaving group is present on the carbon chain, the alkoxide can undergo nucleophilic substitution to form a cyclic ether (an epoxide if the leaving group is on the adjacent carbon, though this would require prior functionalization).
While base-catalyzed cleavage of diols is not as common as acid-catalyzed rearrangements, strong bases can promote certain fragmentations or rearrangements, particularly if the resulting products are stabilized. However, for a simple alkoxy diol like this compound, the most probable base-promoted reactions involve the nucleophilic character of the corresponding alkoxides.
Stereochemical Outcomes in Diol Reactions
The stereochemistry of this compound, which has a chiral center at the C2 position, will play a crucial role in the stereochemical outcome of its reactions. Reactions at the chiral center or adjacent to it can proceed with retention, inversion, or racemization of configuration, depending on the reaction mechanism.
For instance, in reactions involving nucleophilic substitution at the C1 or C2 position, an S\N2 mechanism would lead to an inversion of stereochemistry at that center. In contrast, an S\N1 reaction proceeding through a planar carbocation intermediate would likely result in a racemic mixture of products.
In the context of the pinacol rearrangement, if the migrating group is chiral, the reaction can proceed with retention of configuration. masterorganicchemistry.com The stereochemistry of the starting diol can also influence which hydroxyl group is preferentially protonated and which group migrates, thus dictating the structure and stereochemistry of the final carbonyl product. This is an example of a stereospecific reaction , where stereoisomeric starting materials give stereoisomerically different products. masterorganicchemistry.com
Chelation-controlled reactions often exhibit high stereoselectivity. For example, the reduction of β-alkoxy ketones to form syn-1,3-diols can proceed with high diastereoselectivity due to the formation of a cyclic chelate with the reducing agent. nih.gov Similarly, reactions of this compound that proceed through a chelated intermediate are expected to show a high degree of stereochemical control.
Table 3: Summary of Potential Stereochemical Outcomes
| Reaction Type | Controlling Factors | Likely Stereochemical Outcome |
|---|---|---|
| Nucleophilic Substitution (S\N2) | Reaction mechanism | Inversion of configuration |
| Nucleophilic Substitution (S\N1) | Reaction mechanism | Racemization |
| Pinacol Rearrangement | Stereochemistry of starting material, migrating group | Can be stereospecific, retention of configuration in migrating group |
| Chelation-Controlled Reactions | Formation of cyclic intermediates | High diastereoselectivity |
Applications As a Chemical Intermediate and Building Block
Precursor in Fine Chemical Synthesis
In the realm of fine chemical synthesis, 4-Methoxybutane-1,2-diol acts as a crucial starting material or intermediate for the production of specialized, high-value chemical compounds.
The synthesis of optically active compounds, which are crucial in pharmaceuticals and other biologically active molecules, often relies on the use of chiral building blocks. nih.gov this compound, possessing a chiral center at the C-2 position, is an example of such a building block. The presence of this stereocenter allows chemists to introduce specific stereochemistry into a target molecule. cymitquimica.com By using an enantiomerically pure form of the diol, such as (2R)-4-[(4-methoxyphenyl)methoxy]butane-1,2-diol, it is possible to construct complex molecules with a defined three-dimensional arrangement. cymitquimica.com
The general strategy involves incorporating the chiral fragment from this compound into a larger molecule, thereby controlling the stereochemical outcome of subsequent reactions. This approach is fundamental in asymmetric synthesis, which aims to produce a single enantiomer of a desired product. wikipedia.orgwilliams.edu The development of synthetic methodologies to create optically pure diols is an active area of research, highlighting their importance as precursors for chiral molecules. researchgate.net The use of such chiral building blocks is a powerful strategy for accessing enantiomerically pure natural products and therapeutic agents. nih.govwikipedia.org
This compound can serve as an intermediate in the synthesis of various chemical entities through the transformation of its functional groups. For instance, the hydroxyl groups can be converted into other functionalities, such as halides. A structurally related transformation is the synthesis of 1,4-dibromo-2-butanol from butane-1,2,4-triol. google.com In this process, the diol is treated with hydrogen bromide to replace the hydroxyl groups with bromine atoms. google.com
This type of conversion demonstrates how a diol scaffold can be used to prepare di-halogenated compounds like 1,4-dibromo-2-butanol, which is an important intermediate for preparing pyrrolidine derivatives used in anticholinergically active medicines. google.comnist.govuni.lu The reactivity of the hydroxyl groups in this compound allows for a range of chemical modifications, making it a versatile precursor for various target molecules.
| Starting Material | Reagent | Product | Application of Product |
| Butane-1,2,4-triol (related structure) | Hydrogen Bromide | 1,4-dibromo-2-butanol google.com | Intermediate for pyrrolidine derivatives google.com |
Use in Polymer and Materials Science
The bifunctional nature of this compound, containing two hydroxyl groups, makes it a suitable candidate for applications in polymer chemistry.
Diols are fundamental monomers in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. nih.govresearchgate.net The two hydroxyl groups of a diol molecule can react with the carboxyl groups of a diacid molecule to form ester linkages, creating a long polymer chain. The properties of the resulting polyester are highly dependent on the structure of the diol and diacid monomers used. researchgate.net
The incorporation of a diol like this compound into a polyester backbone would introduce a pendant methoxyethyl group. This could influence the polymer's properties, such as its glass transition temperature, crystallinity, and solubility. The use of rigid or functional diols is a known strategy to modify the thermal and mechanical properties of polyesters. nih.gov While specific research on polyesters derived from this compound is not prevalent, the fundamental principles of polyester chemistry suggest its potential as a specialty monomer. researchgate.netgoogle.com
| Monomer Type | Co-Monomer Type | Polymer Type | Key Linkage |
| Diol (e.g., this compound) | Dicarboxylic Acid | Polyester | Ester (-COO-) |
| Diol (e.g., this compound) | Dihalide (in Williamson ether synthesis) | Polyether | Ether (-O-) |
Cross-linking involves the formation of chemical bonds between polymer chains to create a three-dimensional network. sigmaaldrich.com This process converts thermoplastics into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. sigmaaldrich.com Molecules used to create these links are known as cross-linking agents.
While this compound itself is not a cross-linking agent, it can be chemically modified to become one. For example, the hydroxyl groups can be reacted with acrylic acid or methacrylic acid to form a diacrylate or dimethacrylate monomer. These modified molecules, now containing two polymerizable double bonds, can be co-polymerized with other monomers to form a cross-linked network. The distance between the two reactive ends of the cross-linker, determined by the butane (B89635) backbone of the original diol, would influence the cross-link density and, consequently, the properties of the final polymer network. sigmaaldrich.com
Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary, which is itself enantiomerically pure, directs the formation of a new stereocenter in a predictable manner. williams.edusigmaaldrich.com After the desired stereochemistry has been established, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com
Given its chiral nature, this compound has the potential to be used as, or be a precursor to, a chiral auxiliary. The principle involves attaching the chiral diol to a prochiral substrate molecule. The steric and electronic properties of the diol's stereocenter then influence the approach of a reagent to one face of the substrate over the other, leading to a diastereoselective reaction. wikipedia.orgwilliams.edu For example, chiral diols can be used to form chiral acetals or ketals, which then direct subsequent reactions. The effectiveness of a chiral auxiliary is often high, leading to products with excellent enantiomeric purity. iupac.org This strategy is a cornerstone of modern asymmetric synthesis, enabling the efficient production of single-enantiomer drugs and other complex chiral molecules. nih.gov
| Term | Definition | Relevance to this compound |
| Chiral Auxiliary | A recoverable, enantiomerically pure compound that directs the stereoselective formation of a new stereocenter. wikipedia.orgsigmaaldrich.com | The chiral nature of this compound allows it to function as a chiral auxiliary, guiding the stereochemistry of a reaction. |
| Asymmetric Synthesis | A method of chemical synthesis that produces a stereoisomer of a chiral molecule in preference to its enantiomer. wikipedia.orgwilliams.edu | As a chiral auxiliary or building block, this compound is a tool used within the broader field of asymmetric synthesis. |
| Stereocenter | An atom (usually carbon) that is bonded to four different groups, leading to chirality. | This compound possesses a stereocenter at the carbon atom bearing the secondary hydroxyl group. |
Application in Planar-Chiral Metallocene Synthesis
There is currently no available scientific literature that specifically documents the use of this compound in the synthesis of planar-chiral metallocenes. Metallocenes, a class of organometallic compounds, are crucial in various catalytic processes, and the development of chiral metallocenes is a significant area of research for enantioselective synthesis. mdpi.com However, the role of this compound in this specific application has not been reported.
Induction of Stereoselectivity in Organic Reactions
The ability of a chiral molecule to influence the stereochemical outcome of a reaction is a fundamental concept in asymmetric synthesis. While diols and their derivatives are often employed as chiral auxiliaries or ligands to induce stereoselectivity, there are no specific studies that detail the application of this compound for this purpose. General principles of asymmetric induction are well-established, but the efficacy and specific applications of this particular compound remain unexplored in the available literature.
Development of Novel Solvents or Additives for Chemical Processes
The development of new solvents and additives is critical for improving the efficiency, safety, and environmental impact of chemical processes. While the physical and chemical properties of this compound, such as its polarity and hydrogen bonding capabilities, might suggest potential as a solvent or additive, there is no published research to support its development or use in this context.
Ligand Development in Organometallic Chemistry and Catalysis
The design and synthesis of new ligands are central to advancing the field of organometallic chemistry and catalysis. unl.pt Ligands play a crucial role in modulating the electronic and steric properties of metal centers, thereby influencing the reactivity and selectivity of catalysts. Despite the potential for the hydroxyl groups in this compound to coordinate with metal centers, there is no evidence in the scientific literature of its use in the development of new ligands for organometallic complexes or catalytic applications.
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4-Methoxybutane-1,2-diol.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. In this compound, the protons and carbons adjacent to the oxygen atoms of the ether and diol functionalities are expected to show characteristic downfield shifts due to the electronegativity of oxygen. pressbooks.pubopenstax.org
Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, revealing adjacent protons. For this compound, COSY would show correlations between the protons on C1, C2, C3, and C4.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between carbon and proton atoms (typically over two to three bonds), which is crucial for piecing together the molecular skeleton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 (a,b) | 3.4 - 3.6 | m |
| H2 | 3.7 - 3.9 | m |
| H3 (a,b) | 1.6 - 1.8 | m |
| H4 (a,b) | 3.4 - 3.5 | t |
| OCH₃ | 3.3 | s |
| OH (x2) | Variable | br s |
Note: These are predicted values and can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | ~67 |
| C2 | ~72 |
| C3 | ~35 |
| C4 | ~70 |
| OCH₃ | ~59 |
Note: These are predicted values based on typical shifts for similar functional groups. pressbooks.pub
Since this compound is a chiral molecule, existing as (R)- and (S)-enantiomers, determining the enantiomeric excess (ee) is often necessary. Chiral NMR spectroscopy is a powerful tool for this purpose. This can be achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). rsc.orgrsc.org For diols, chiral boric acids have been shown to be effective CDAs, forming diastereomeric cyclic esters that exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. rsc.orgrsc.org The difference in the chemical shifts of the diastereomers can be used to calculate the enantiomeric excess. acs.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. wikipedia.org For this compound (C₅H₁₂O₃), the molecular weight is 120.15 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 120. The fragmentation of ethers is often initiated by cleavage of the C-O bond or the C-C bond adjacent to the oxygen. wikipedia.orgpearson.com Common fragmentation pathways for this molecule would likely involve:
Loss of a methoxy (B1213986) group (-OCH₃) or a methoxy radical (·OCH₃).
Cleavage adjacent to the diol group.
Dehydration (loss of H₂O).
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 120 | [M]⁺ |
| 103 | [M - OH]⁺ |
| 89 | [M - OCH₃]⁺ |
| 75 | [CH(OH)CH₂OCH₃]⁺ |
| 45 | [CH₂OH]⁺ or [CH₃O=CH₂]⁺ |
Note: These fragments are predicted based on common fragmentation patterns of alcohols and ethers.
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) and ether (C-O) groups. libretexts.orgspectroscopyonline.com
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups, with the broadening resulting from hydrogen bonding.
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl chain. docbrown.info
C-O Stretch: A strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹, corresponds to the C-O stretching vibrations of the alcohol and ether functionalities. libretexts.orgyoutube.com Ethers generally show a strong C-O-C asymmetric stretch between 1050 and 1150 cm⁻¹. pressbooks.pubopenstax.org
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (alkane) | 2850-3000 | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org To perform this analysis, a single, high-quality crystal of this compound would be required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to produce a detailed electron density map of the molecule. nih.gov This map allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral center in the solid state. researchgate.netscirp.org For small molecules like this diol, X-ray crystallography provides unambiguous structural proof. excillum.com
Chiral Chromatography (e.g., HPLC, GC) for Enantiomer Separation and Quantification
Chiral chromatography is a crucial technique for separating and quantifying the enantiomers of chiral compounds like this compound. wikipedia.org This is particularly important in fields such as pharmaceuticals, where enantiomers can have different biological activities. phenomenex.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods. nih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. wikipedia.org Common CSPs include those based on polysaccharides (like cellulose (B213188) or amylose), proteins, and cyclodextrins. phenomenex.comhplc.eu By comparing the retention times to those of known standards, the identity of each enantiomer can be confirmed, and the area under each peak can be used to determine the enantiomeric excess of the mixture. phenomenex.com
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-4-Methoxybutane-1,2-diol |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule, which in turn dictates its geometry and stability.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of moderate size like 4-Methoxybutane-1,2-diol. grnjournal.usnih.govmdpi.com DFT calculates the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction.
A primary application of DFT for this compound would be to explore its conformational landscape. Due to the flexible butane (B89635) chain and the presence of hydroxyl and methoxy (B1213986) groups, the molecule can adopt numerous conformations. Intramolecular hydrogen bonding between the two adjacent hydroxyl groups, and potentially between a hydroxyl group and the methoxy group's oxygen, is a critical factor in determining the most stable conformers. acs.orgacs.org DFT calculations can accurately model these weak interactions.
By performing a potential energy surface (PES) scan, researchers can identify various local energy minima, each corresponding to a stable conformer. uokerbala.edu.iq Subsequent geometry optimization and frequency calculations at a chosen level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set) would yield the relative energies and thermodynamic properties of these conformers. uokerbala.edu.iqnih.gov
Table 1: Illustrative DFT-Calculated Relative Energies for Gauche and Trans Conformers of a Simple Diol (e.g., 1,2-Ethanediol). This table demonstrates the type of data obtained from DFT studies on diols, showing the energy difference between conformers with and without intramolecular hydrogen bonding.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C-C-O) | Presence of Intramolecular H-Bond |
|---|---|---|---|
| g-Gauche | 0.00 | ~60° | Yes |
| t-Trans | ~2.5 - 4.0 | 180° | No |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.govresearchgate.net While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, particularly CCSD(T), provide highly accurate results for molecular properties. researchgate.net
For this compound, high-level ab initio calculations would be employed to obtain benchmark energetic and geometric data for the most stable conformers identified by DFT. These methods are crucial for calculating precise molecular properties such as:
Dipole Moments: The magnitude and orientation of the molecular dipole moment, which influences intermolecular interactions and solubility.
Rotational Constants: These constants are essential for identifying the molecule in the gas phase using microwave spectroscopy.
Polarizability: This property describes how the electron cloud of the molecule is distorted by an external electric field.
These high-accuracy calculations serve as a "gold standard" to validate the results from more computationally efficient methods like DFT. researchgate.net
Table 2: Example of Molecular Properties of a Diol Calculated with High-Level Ab Initio Methods. This table illustrates the kind of precise data that ab initio calculations can provide for a molecule like this compound.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy (Hartree) | -230.1697 | CCSD(T)/aug-cc-pVTZ |
| Dipole Moment (Debye) | 2.45 D | CCSD(T)/aug-cc-pVTZ |
| Rotational Constant A (GHz) | 10.543 | CCSD(T)/aug-cc-pVTZ |
| Rotational Constant B (GHz) | 4.876 | CCSD(T)/aug-cc-pVTZ |
| Rotational Constant C (GHz) | 3.981 | CCSD(T)/aug-cc-pVTZ |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. grnjournal.usibs.re.kramacad.org For this compound, this could involve studying its oxidation, etherification, or reactions involving the formation of alkoxy radicals. researchgate.netresearchgate.netacs.org
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Identifying the structure and energy of the TS is crucial for understanding the reaction's kinetics, as the energy barrier (activation energy) determines the reaction rate.
Computational methods can locate the geometry of a transition state, which is a first-order saddle point on the potential energy surface. grnjournal.us This involves specialized algorithms that optimize the molecular structure to a point where it has zero gradients and exactly one imaginary vibrational frequency, corresponding to the motion along the reaction path. ibs.re.kr For a reaction involving this compound, such as the selective oxidation of one of its hydroxyl groups, DFT calculations could be used to compare the activation energies for the oxidation of the primary versus the secondary alcohol, thereby predicting the reaction's site-selectivity. researchgate.net
Table 3: Hypothetical Calculated Activation Energies for a Reaction of an Alkoxy Diol. This table shows how computational analysis can be used to compare the feasibility of different reaction pathways by calculating their respective energy barriers.
| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Oxidation at C1 (Primary -OH) | TS1 | 22.5 |
| Oxidation at C2 (Secondary -OH) | TS2 | 25.1 |
| Intramolecular H-shift | TS3 | 18.9 |
Once a transition state has been identified, its connection to the corresponding reactants and products must be confirmed. This is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. grnjournal.us The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will connect the transition state to the correct reactant and product minima on the potential energy surface, thus validating the proposed reaction mechanism. grnjournal.us This process provides a detailed visualization of the bond-breaking and bond-forming events that occur throughout the reaction.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and identifying compounds. researchgate.netrsc.org For this compound, theoretical predictions of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra would be highly beneficial.
Vibrational Spectroscopy (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and intensities of a molecule. uokerbala.edu.iq These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic peaks, such as the O-H and C-O stretching frequencies.
NMR Spectroscopy: NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.org These calculations are highly sensitive to the molecular conformation. By performing calculations on different low-energy conformers and averaging the results based on their predicted Boltzmann population, a theoretical NMR spectrum can be generated that closely matches experimental results in solution.
Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Related Diol. This table demonstrates the accuracy of computationally predicted spectroscopic parameters by comparing them to known experimental values, a process vital for structural confirmation.
| Spectroscopic Parameter | Calculated Value | Experimental Value |
|---|---|---|
| IR: O-H Stretch (cm⁻¹) | 3650 (free), 3480 (H-bonded) | ~3640 (free), ~3500 (H-bonded) |
| IR: C-O Stretch (cm⁻¹) | 1045 | ~1050 |
| ¹H NMR: H-C(1) (ppm) | 3.65 | 3.70 |
| ¹³C NMR: C(2) (ppm) | 72.8 | 73.5 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational flexibility and the influence of solvents can be inferred from computational studies on structurally related short-chain diols and methoxy alcohols. MD simulations are a powerful computational method for exploring the dynamic behavior of molecules, providing insights into their conformational landscapes and interactions with surrounding solvent molecules. nih.gov
Theoretical studies on analogous molecules like 1,4-butanediol have shown that the conformational equilibrium is a balance of steric effects, torsional strain, and intramolecular interactions, particularly hydrogen bonding. datapdf.com In the gas phase, conformers that allow for the formation of an intramolecular hydrogen bond between the two hydroxyl groups are often significantly stabilized. datapdf.com For this compound, a similar intramolecular hydrogen bond can be postulated between the hydroxyl group at C1 and the hydroxyl group at C2, or between a hydroxyl group and the ether oxygen of the methoxy group.
The presence of a solvent is expected to have a substantial impact on the conformational preferences of this compound. In polar protic solvents, such as water or methanol, the solvent molecules can form intermolecular hydrogen bonds with the hydroxyl and methoxy groups of the diol. researchgate.net These solute-solvent interactions can compete with and disrupt intramolecular hydrogen bonds, leading to a shift in the conformational equilibrium towards more extended or "open" conformations. nih.gov Conversely, in nonpolar aprotic solvents, intramolecular hydrogen bonding is likely to be more prevalent as it provides self-solvation in an environment that cannot engage in hydrogen bonding. researchgate.net
MD simulations of similar diols have revealed that the solvent shell around the molecule is not uniform. frontiersin.org Water molecules, for instance, would be expected to preferentially solvate the hydrophilic hydroxyl and methoxy groups, forming a structured hydration layer. The dynamics of these solvent molecules in the first solvation shell are often slower than in the bulk solvent, reflecting the strong hydrogen bonding interactions. frontiersin.org The flexibility of the butane chain would also be influenced by the solvent. In a polar environment, the increased solvation of the polar groups might lead to a more flexible and dynamic range of conformations compared to the gas phase or a nonpolar solvent where intramolecular interactions might impose more conformational rigidity. researchgate.net
A hypothetical representation of the relative populations of key conformers in different environments, based on studies of similar diols, is presented in the table below.
| Conformer Description | Key Dihedral Angles (Hypothetical) | Predicted Population (Gas Phase) | Predicted Population (Aqueous Solution) |
| Intramolecularly H-bonded (OH•••OH) | O-C-C-O: gauche | High | Low |
| Intramolecularly H-bonded (OH•••OCH3) | C-C-O-C: gauche | Moderate | Low |
| Extended (anti) Conformation | O-C-C-O: anti | Low | High |
| Other gauche Conformers | Various | Moderate | Moderate |
Hydrogen Bonding Interactions and Their Influence on Reactivity and Structure
Hydrogen bonding plays a pivotal role in defining the structure, properties, and reactivity of this compound. The molecule possesses two hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors, and a methoxy (-OCH3) group, where the ether oxygen can act as a hydrogen bond acceptor. youtube.com These functional groups allow for a network of both intramolecular and intermolecular hydrogen bonds.
Intramolecular Hydrogen Bonding:
As suggested by computational studies on vicinal diols like 2,3-butanediol, the formation of intramolecular hydrogen bonds is a key factor in determining the most stable conformations in the gas phase or in nonpolar solvents. researchgate.net For this compound, several types of intramolecular hydrogen bonds are possible:
O-H•••O-H: A hydrogen bond can form between the hydrogen of one hydroxyl group and the oxygen of the adjacent hydroxyl group. This interaction is most effective when the O-C-C-O dihedral angle is gauche, bringing the two hydroxyl groups into proximity. researchgate.net This type of hydrogen bond is known to "lock" the conformation of the molecule to some extent. researchgate.net
O-H•••O(ether): A hydrogen bond can also form between one of the hydroxyl hydrogens and the ether oxygen of the methoxy group.
The strength of these intramolecular hydrogen bonds can be estimated using theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) or by analyzing the vibrational frequency shifts of the O-H stretch in calculated infrared spectra. nih.govmdpi.com Studies on vicinal diols have shown that these intramolecular interactions are generally weak compared to intermolecular hydrogen bonds but are significant enough to influence conformational preferences. rsc.org For instance, the formation of an intramolecular hydrogen bond in 1,4-butanediol is estimated to have an energy of 10-11 kJ/mol. datapdf.com
Intermolecular Hydrogen Bonding:
In the condensed phase (liquid or solid), intermolecular hydrogen bonding becomes dominant. acs.org The hydroxyl groups of this compound can form extensive hydrogen bond networks with neighboring molecules. This is a primary reason for the relatively high boiling points and water solubility of short-chain diols and alcohols. libretexts.org The methoxy group can also participate in this network as a hydrogen bond acceptor.
The nature of these intermolecular interactions has been investigated for simple alcohols and their mixtures with water. researchgate.netphyschemres.org These studies show that the electrostatic interaction is the main attractive force in the hydrogen bonds formed between alcohol and water molecules. researchgate.net
Influence on Reactivity and Structure:
The hydrogen bonding network significantly influences the chemical reactivity of the hydroxyl groups. For example, the acidity of a hydroxyl proton can be affected by its involvement in a hydrogen bond. Intermolecular hydrogen bonding with a solvent can stabilize the corresponding alkoxide, thus influencing the pKa.
Structurally, hydrogen bonding dictates the packing of molecules in the solid state, influencing crystal structure and melting point. In solution, the dynamic interplay between intra- and intermolecular hydrogen bonds, along with the conformational flexibility, determines the average shape and polarity of the molecule, which in turn affects its macroscopic properties such as viscosity and miscibility with other liquids. nih.gov
The following table summarizes the key hydrogen bonding interactions and their likely impact on the properties of this compound, based on established principles for alcohols and diols.
| Interaction Type | Donor Group | Acceptor Group | Predicted Influence |
| Intramolecular | -OH | -OH | Stabilizes gauche conformers in nonpolar media |
| Intramolecular | -OH | -OCH3 | Contributes to conformational stability |
| Intermolecular | -OH | -OH (another molecule) | High boiling point, viscosity |
| Intermolecular | -OH | -OCH3 (another molecule) | Contributes to condensed-phase cohesion |
| Intermolecular (with solvent) | -OH | Polar Solvent (e.g., H2O) | High solubility in protic solvents |
| Intermolecular (with solvent) | Polar Solvent (e.g., H2O) | -OH / -OCH3 | Dictates solvation shell structure |
Future Research Directions and Challenges
Development of Novel Stereoselective Synthetic Pathways
The presence of two stereocenters at the C1 and C2 positions of 4-Methoxybutane-1,2-diol makes the development of stereoselective synthetic methods a paramount objective. Chiral diols are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. acs.orgnih.gov Future research will likely focus on establishing synthetic routes that provide precise control over the absolute and relative stereochemistry of the diol moiety.
Key research areas would include:
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of a suitable alkene precursor, 4-methoxybut-1-ene, could provide access to enantioenriched this compound. Challenges in this area involve optimizing reaction conditions to achieve high enantioselectivity and yield.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the this compound framework is another promising approach. This could involve the modification of natural products or their derivatives.
Organocatalysis: The use of small organic molecules as catalysts for stereoselective reactions has gained significant traction. acs.org Developing organocatalytic methods for the synthesis of chiral 1,2-diols, applicable to this compound, would be a significant advancement. acs.org
Biocatalysis: Employing enzymes to catalyze the stereoselective synthesis of diols offers a green and highly selective alternative to traditional chemical methods. rsc.org
| Synthetic Approach | Potential Advantages | Key Challenges |
| Asymmetric Dihydroxylation | Well-established methodology, high potential for enantioselectivity. | Catalyst cost and optimization for the specific substrate. |
| Chiral Pool Synthesis | Access to enantiopure starting materials. | Limited availability of suitable starting materials, potentially longer synthetic routes. |
| Organocatalysis | Metal-free, often milder reaction conditions. | Catalyst loading and turnover, achieving high stereoselectivity. |
| Biocatalysis | High selectivity, environmentally friendly. | Enzyme stability and substrate scope. |
Exploration of New Reactivity Profiles and Catalytic Transformations
The diol and ether functionalities in this compound offer multiple sites for chemical modification. Future research is expected to uncover novel reactivity profiles and develop catalytic transformations to selectively functionalize this molecule.
Potential areas of exploration include:
Selective Functionalization: Developing methods for the selective mono-functionalization of one of the hydroxyl groups would significantly enhance the synthetic utility of this compound. researchgate.net This could be achieved using organocatalysts or metal-ligand bifunctional catalysts that can differentiate between the primary and secondary hydroxyl groups. rsc.orgacs.org
Oxidative Transformations: The catalytic oxidation of the diol moiety could lead to the formation of valuable α-hydroxy ketones or lactones. acs.orgescholarship.org Research in this area would focus on developing chemoselective and regioselective oxidation catalysts.
Dehydrogenation Reactions: The dehydrogenation of 1,2-diols can yield α-hydroxy ketones, which are important synthetic intermediates. escholarship.org Investigating the catalytic dehydrogenation of this compound could open up new synthetic pathways.
Cleavage and Rearrangement Reactions: Exploring the conditions for the cleavage of the C-C bond of the diol or rearrangement reactions could lead to the synthesis of other valuable small molecules.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages in terms of safety, efficiency, and scalability. neuroquantology.comnih.gov The integration of the synthesis of this compound into flow chemistry and automated platforms is a logical future direction.
Key aspects of this research would involve:
Development of Flow-Based Synthetic Routes: Adapting existing or developing new synthetic methods for this compound that are amenable to continuous flow conditions. acs.orgresearchgate.net
In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time monitoring and control of the reaction. nih.gov
Automated Optimization: Utilizing automated systems to rapidly screen reaction parameters and optimize the synthesis for yield, purity, and efficiency. nih.govbiovanix.comgeneonline.comrsc.org
| Technology | Potential Benefits for this compound Synthesis |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety for exothermic reactions, potential for multi-step synthesis in a single continuous process. neuroquantology.comnih.govresearchgate.net |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization, increased reproducibility. nih.govbiovanix.comrsc.org |
Sustainable and Scalable Production Methodologies
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and scalable production methods.
This would entail:
Use of Renewable Feedstocks: Investigating synthetic routes that start from bio-based materials to reduce reliance on fossil fuels.
Heterogeneous Catalysis: Employing solid-supported, reusable catalysts to simplify product purification and minimize waste. nih.govnih.govtue.nltue.nl
Solvent Minimization: Developing solvent-free or green solvent-based reaction conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
Advanced Spectroscopic Characterization of Reaction Intermediates
A thorough understanding of reaction mechanisms is crucial for the development of efficient and selective synthetic methods. Advanced spectroscopic techniques can provide valuable insights into the formation and transformation of reaction intermediates.
Future research in this area could involve:
In-situ Spectroscopy: Utilizing techniques such as in-situ Fourier Transform Infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) to monitor reactions in real-time and identify transient species. rsc.orgresearchgate.netdigitellinc.comperkinelmer.comacs.orgufl.eduspectroscopyonline.comclairet.co.uk
FlowNMR: Combining flow chemistry with NMR spectroscopy (FlowNMR) would be a powerful tool for studying the kinetics and mechanism of the synthesis of this compound under continuous flow conditions. rsc.org
Mass Spectrometry: Employing advanced mass spectrometry techniques to detect and characterize low-concentration intermediates.
Computational-Experimental Synergy in Understanding Reaction Dynamics
The combination of computational chemistry and experimental studies provides a powerful approach to understanding and predicting chemical reactivity. rsc.orgnih.govacs.orgacs.orgnih.gov This synergy will be instrumental in advancing the chemistry of this compound.
Key areas for collaborative research include:
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 85–92 | >95 | Catalyst deactivation |
| Epoxide Hydrolysis | H₂SO₄ or NaOH | 70–80 | 88–92 | Byproduct formation |
Considerations : Optimize temperature (60–100°C) and solvent polarity to minimize side reactions. Use chiral catalysts for enantioselective synthesis .
Basic Question: How can researchers purify this compound to achieve high enantiomeric excess (ee) for stereochemical studies?
Methodological Answer:
Purification strategies focus on resolving stereoisomers:
- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol gradients to separate enantiomers .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Critical Step : Monitor ee via polarimetry or chiral HPLC. Impurities >2% can skew biological activity data .
Advanced Question: What metabolic pathways are implicated in this compound toxicity, and how do they compare to structurally similar diols?
Methodological Answer:
this compound is metabolized via hepatic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH):
Phase I Metabolism : Oxidation to 4-methoxy-2-oxobutanal, a reactive aldehyde intermediate .
Phase II Detoxification : Conjugation with glutathione (GSH) to form non-toxic mercapturic acids .
Q. Table 2: Comparative Toxicity of Diols
| Compound | LD₅₀ (mg/kg) | Key Metabolite | Detoxification Pathway |
|---|---|---|---|
| This compound | 950 (rat) | 4-Methoxy-2-oxobutanal | GSH conjugation |
| Ethane-1,2-diol | 4,700 (rat) | Oxalic acid | Renal crystallization |
| Propane-1,2-diol | 20,000 (rat) | Lactaldehyde | Hepatic oxidation |
Note : The methoxy group in this compound reduces oxidative stress compared to ethane-1,2-diol but may enhance membrane permeability .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies often arise from structural nuances:
- Stereochemistry : (R)- and (S)-enantiomers exhibit divergent binding affinities to enzymes like cytochrome P450. Use enantiopure samples for assays .
- Substituent Effects : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced metabolic stability but altered solubility .
Case Study : In a 2022 study, (7Z,10Z)-3-pentadecadienyl-benzene-1,2-diol exhibited anti-tumor activity, while saturated analogs were inactive, highlighting the role of double bonds in bioactivity .
Advanced Question: What experimental approaches are recommended to assess the genotoxic potential of this compound?
Methodological Answer:
Follow OECD guidelines for genotoxicity testing:
Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix) to detect frameshift/base-pair mutations .
Micronucleus Assay : Administer the compound to rodent bone marrow cells and quantify micronuclei formation as a marker of chromosomal damage .
Key Finding : Benzene-1,2-diol derivatives are classified as 'Muta 2' (ECHA), suggesting caution for analogs like this compound .
Data Contradiction Analysis: Why do studies report conflicting reactivity patterns for this compound in acetal formation?
Methodological Answer:
Contradictions arise from stereochemical and solvent effects:
- Cis vs. Trans Diols : Cis-diols form stable acetals with ketones (e.g., acetone), while trans-diols are sterically hindered .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack, enhancing acetal yield .
Resolution : Characterize diol conformation via NMR (NOESY) or X-ray crystallography before reactivity studies .
Advanced Question: How does the methoxy group in this compound influence its interactions with lipid bilayers in membrane permeability studies?
Methodological Answer:
The methoxy group enhances lipophilicity, enabling deeper penetration into lipid bilayers. Use fluorescence anisotropy or molecular dynamics simulations to quantify:
- Partition Coefficients : LogP values correlate with membrane permeability .
- Lateral Diffusion Rates : Track labeled diols in artificial membranes using FRET .
Key Insight : Fluorinated analogs exhibit reduced permeability due to increased polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
